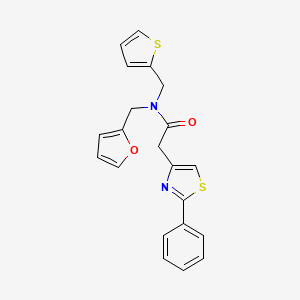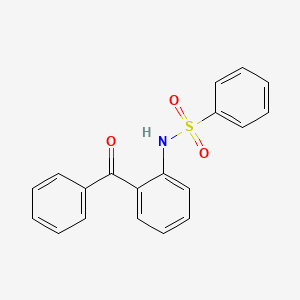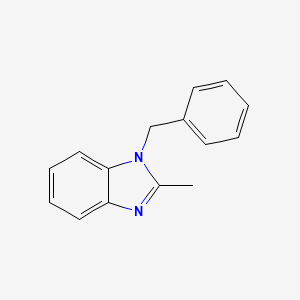
N-(2-Fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group and an indole moiety, which are connected through an oxoacetamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and indole-3-carboxaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 2-fluoroaniline and indole-3-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the desired indole derivative.
Amidation: The final step involves the amidation of the indole derivative with an appropriate acylating agent, such as oxalyl chloride, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxo derivatives with additional functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of N-(2-Fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a chlorine atom instead of fluorine.
N-(2-Bromophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a bromine atom instead of fluorine.
N-(2-Methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure with a methyl group instead of fluorine.
Uniqueness
N-(2-Fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and development.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-12-6-2-4-8-14(12)19-16(21)15(20)11-9-18-13-7-3-1-5-10(11)13/h1-9,18H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSIMYQQPKDQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B10803875.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B10803881.png)
![(5-bromofuran-2-yl){3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}methanone](/img/structure/B10803883.png)
![2-Phenyl-4-[4-(2-phenylethenesulfonyl)piperazin-1-yl]quinazoline](/img/structure/B10803886.png)
![3-nitro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide](/img/structure/B10803895.png)

![5-[[5-(4-Methylphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10803910.png)
![(2E)-2-(1,3-benzodioxol-5-ylmethylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10803912.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B10803915.png)
![3-[(2,6-Dimethoxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B10803918.png)

![1-(3,5-Dimethylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B10803943.png)
![4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B10803970.png)
